Giganticine

Description

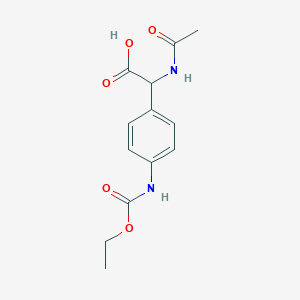

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2O5 |

|---|---|

Molecular Weight |

280.28 g/mol |

IUPAC Name |

2-acetamido-2-[4-(ethoxycarbonylamino)phenyl]acetic acid |

InChI |

InChI=1S/C13H16N2O5/c1-3-20-13(19)15-10-6-4-9(5-7-10)11(12(17)18)14-8(2)16/h4-7,11H,3H2,1-2H3,(H,14,16)(H,15,19)(H,17,18) |

InChI Key |

LXZCEJOKBHKJLM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)C(C(=O)O)NC(=O)C |

Synonyms |

giganticine |

Origin of Product |

United States |

Isolation and Primary Characterization of Giganticine

Source Organism: Calotropis gigantea (Apocynaceae)

Giganticine is isolated from the plant Calotropis gigantea, a species belonging to the Apocynaceae family. acs.orgcapes.gov.br Calotropis gigantea is commonly known by various names, including crown flower and giant milkweed. wikipedia.orgrjstonline.commaplespub.co.in

Geographical Distribution and Ethnobotanical Context

Calotropis gigantea is native to vast regions of Asia and Southeast Asia, including countries such as Cambodia, Vietnam, Bangladesh, Indonesia, Malaysia, Philippines, Thailand, Sri Lanka, India, China, and Pakistan. wikipedia.orgrjstonline.comijrti.org It has also been introduced to other parts of the world, including the Pacific Islands, Australia, central and northern South America, and Africa, often as an ornamental plant near villages and temples. ijrti.orgprota4u.org The plant is frequently found in dry, waste areas. rjstonline.comijrti.org In traditional medicine systems, particularly in India, Calotropis gigantea (known as "Sweta Arka" in Ayurveda) has a long history of use for various therapeutic purposes. wikipedia.orgrjstonline.comijrti.orgasianjpr.comresearchgate.net Different parts of the plant have been traditionally used to address a range of ailments. wikipedia.orgrjstonline.comprota4u.org

Specific Plant Part Sourcing for Giganticine Isolation (e.g., Root Bark)

The isolation of giganticine specifically utilizes the root bark of Calotropis gigantea. acs.orgcapes.gov.brasianjpr.comresearchgate.netdocsdrive.com Studies detailing the isolation process confirm that the root bark is the plant part from which this nonprotein amino acid is obtained. acs.orgcapes.gov.brasianjpr.comdocsdrive.com

Extraction and Initial Purification Methodologies

The extraction and initial purification of giganticine involve several steps to isolate the compound from the complex matrix of the plant material.

Solvent-Based Extraction Protocols

The initial extraction of giganticine from the root bark of Calotropis gigantea is typically performed using organic solvents. A common method involves the use of methanol (B129727) as the extraction solvent. acs.orgcapes.gov.brasianjpr.comdocsdrive.combanglajol.infoscialert.net Dried and powdered root bark is subjected to extraction, such as hot extraction using a Soxhlet apparatus. docsdrive.combanglajol.infoscialert.net This process yields a crude extract after evaporation of the solvent. docsdrive.combanglajol.infoscialert.net The crude methanol extract is then often subjected to solvent-solvent partitioning using solvents like petroleum ether, chloroform, and ethyl acetate (B1210297) to obtain different fractions. docsdrive.combanglajol.infoscialert.net Giganticine has been reported to be present in the chloroform-soluble crude extract and can be extracted using petroleum ether, indicating its relatively nonpolar nature. acs.org

Table 1: Example of Solvent Partitioning of Calotropis gigantea Root Bark Methanol Extract

| Fraction | Approximate Yield (from 30g crude extract) |

| Petroleum ether | 3 g banglajol.info |

| Chloroform | 10 g banglajol.info |

| Ethyl acetate | 2 g banglajol.info |

| Aqueous | 2 g scialert.net |

Note: Yields may vary depending on the initial amount of crude extract and specific protocol.

Chromatographic Fractionation Techniques for Crude Extracts

Following initial solvent extraction and partitioning, chromatographic techniques are employed for the further fractionation and purification of the crude extracts to isolate giganticine. While specific details for giganticine purification can be limited in general reviews, chromatographic methods are standard for separating compounds from plant extracts. Techniques such as column chromatography on silica (B1680970) gel with gradient elution using solvent mixtures (e.g., n-hexane and ethyl acetate) are utilized in the purification of compounds from Calotropis gigantea extracts. docsdrive.comscialert.net Flash C18 chromatography and cyano HPLC have also been mentioned in the context of purifying related compounds or for validating synthetic routes related to giganticine's proposed structure. acs.org Thin Layer Chromatography (TLC) is also used for screening and monitoring the separation of compounds in different fractions. banglajol.infoscialert.net

Spectroscopic Data Acquisition for Initial Structural Postulation

The initial structural postulation of giganticine was primarily based on spectroscopic methods. acs.orgacs.org Techniques such as Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and COSY experiments, were utilized to gather data about the compound's structure. acs.orgacs.orgdiva-portal.organu.edu.auglycopedia.euintertek.comacdlabs.comphysicsandmathstutor.com

Spectroscopic data provides crucial information about the functional groups, molecular weight, and the connectivity of atoms within a molecule, which are essential for determining its chemical structure. diva-portal.organu.edu.auglycopedia.euintertek.com For giganticine, the combination of these spectroscopic techniques allowed researchers to propose a chemical structure. acs.orgacs.org However, it is important to note that subsequent research involving the synthesis of the proposed structure for giganticine revealed differences in physical properties and spectroscopic data when compared to the isolated natural product, suggesting that the initially proposed structure might be incorrect. acs.orgresearchgate.net

Table 2: Spectroscopic Techniques Used in Structural Elucidation

| Technique | Information Provided |

| Infrared (IR) Spectroscopy | Identification of functional groups. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY) | Information on the types, number, and connectivity of atoms (particularly hydrogen and carbon). diva-portal.organu.edu.auglycopedia.euintertek.comacdlabs.comphysicsandmathstutor.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used in the structural elucidation of organic compounds by providing detailed information about the arrangement of atoms within a molecule. mdpi.comethz.chresearchgate.net Techniques such as 1H NMR, 13C NMR, and two-dimensional methods like COSY (Correlation Spectroscopy) are routinely applied to determine the carbon-hydrogen framework and identify functional groups. biomedres.usresearchgate.net In the characterization of Giganticine, NMR spectroscopy played a crucial role in establishing its structure through the analysis of chemical shifts, splitting patterns, and coupling constants observed in the spectra. acs.org While detailed spectral data, including specific peak assignments and coupling constants for Giganticine, were acquired during its characterization, these specific data points are not presented here.

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight of a compound and its fragmentation pattern. nih.gove-infra.czresearchgate.net This fragmentation pattern can be particularly useful in piecing together the structural components of a molecule. MS is a premier tool for the characterization of new molecules, measuring molecular formulae, isotopic patterns, and spectral characteristics. nih.gov Mass spectrometry was utilized in the characterization of Giganticine to confirm its molecular weight and provide insights into its elemental composition and structural fragments. acs.org Detailed mass spectral data, such as the molecular ion peak and significant fragmentation ions for Giganticine, were obtained but are not included in this discussion.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a technique used to identify functional groups present in a molecule based on their characteristic vibrational frequencies. mdpi.comspectroscopyonline.comwiley.comspectroscopyonline.com Different chemical bonds and functional groups absorb infrared radiation at specific wavenumbers, creating a unique spectral fingerprint. mdpi.com This characteristic makes IR spectroscopy an invaluable and versatile technology for detecting a wide variety of chemicals. mdpi.com IR spectroscopy was employed in the characterization of Giganticine to identify the presence of key functional groups within its structure. acs.org Although specific IR absorption bands for Giganticine were recorded during its analysis, this detailed spectral data is not provided in this article.

The Unraveling of Giganticine: A Case of Mistaken Identity in Natural Product Chemistry

The quest to identify and synthesize novel chemical compounds from natural sources is a cornerstone of medicinal chemistry and drug discovery. One such compound that has presented a significant puzzle to chemists is Giganticine, a natural product isolated from the root bark of Calotropis gigantea. Initially identified and assigned a specific chemical structure, subsequent scientific scrutiny revealed a fascinating case of mistaken identity, highlighting the critical role of synthetic validation in the structural elucidation of natural products. This article delves into the challenges and discrepancies that have defined the scientific journey to understand the true chemical nature of Giganticine.

Challenges in Structural Elucidation and Definitive Identification

The story of Giganticine's structural determination is a compelling example of the rigorous process of scientific validation and the potential for initial misinterpretation of spectroscopic data.

Giganticine was first isolated from the root bark of Calotropis gigantea. Based on the interpretation of spectroscopic data, including Infrared (IR), Mass Spectrometry (MS), and various Nuclear Magnetic Resonance (NMR) techniques such as 1H NMR, 13C NMR, and COSY experiments, a chemical structure was proposed for this new natural product. The proposed structure was 2-[4'-(Ethylcarbamoyl)phenyl]-N-acetylglycine.

Table 1: Proposed Chemical Structure of Giganticine

| Common Name | Proposed IUPAC Name | Molecular Formula |

| Giganticine | 2-[4'-(Ethylcarbamoyl)phenyl]-N-acetylglycine | C13H16N2O5 |

This proposed structure depicted an N-acetylated amino acid derivative with a substituted phenyl ring. The ethylcarbamoyl group at the para position of the phenyl ring and the N-acetylglycine moiety were thought to be the key structural features of the molecule.

The definitive confirmation of a proposed structure for a natural product relies on its total synthesis in the laboratory. The synthesized compound must exhibit identical spectroscopic and physical properties to the natural isolate. In the case of Giganticine, these synthetic validation efforts led to the unraveling of the initially proposed structure.

In 2001, a research group led by Suparpprom and Vilaivan undertook the synthesis of the proposed structure of Giganticine, 2-[4'-(Ethylcarbamoyl)phenyl]-N-acetylglycine. Upon successful synthesis, they performed a detailed comparative analysis of the physical and spectroscopic properties of the synthetic compound with those reported for the natural Giganticine.

The comparison revealed significant discrepancies. The melting point, a fundamental physical property, of the synthesized compound was different from that of the natural product. Furthermore, the spectroscopic data, including 1H NMR and 13C NMR spectra, of the synthetic 2-[4'-(Ethylcarbamoyl)phenyl]-N-acetylglycine did not match the data obtained from the natural Giganticine isolate.

Table 2: Comparison of Properties of Natural Giganticine and Synthesized 2-[4'-(Ethylcarbamoyl)phenyl]-N-acetylglycine

| Property | Natural Giganticine | Synthesized Compound |

| Physical State | Reported as a specific crystalline solid | Different crystalline form |

| Melting Point | Specific reported value | Different from natural product |

| 1H NMR Spectrum | Did not match | Did not match |

| 13C NMR Spectrum | Did not match | Did not match |

Note: Specific numerical data from the original comparative analysis is not fully available in the reviewed literature.

The stark differences between the natural and synthesized compounds led to a critical re-evaluation of the initial structural assignment of Giganticine. The evidence strongly suggested that the structure proposed based on the initial spectroscopic analysis was incorrect. This outcome underscores the importance of total synthesis as a crucial step in the structural elucidation of novel compounds. Spectroscopic data, while powerful, can sometimes be misinterpreted, leading to an erroneous structural assignment. The synthesis and direct comparison provide an unambiguous verdict.

Following the definitive disproval of the proposed structure in 2001, the authentic chemical structure of Giganticine remains unknown. A review of scientific literature since the publication of the structural revision reveals a lack of follow-up research aimed at identifying the correct structure of this natural product.

The original spectroscopic data that led to the incorrect structural proposal has not been publicly re-analyzed or re-interpreted in published literature. Consequently, the true molecular architecture of Giganticine is still a mystery. There are no newly proposed structures or ongoing research programs apparent in the scientific literature dedicated to solving this puzzle. The case of Giganticine serves as an open question in the field of natural product chemistry, awaiting a research group to reinvestigate the compound from Calotropis gigantea and unveil its true chemical identity.

Chemical Synthesis Approaches for the Proposed Structure and Analogues

Independent Synthetic Routes to 2-[4'-(Ethylcarbamoyl)phenyl]-N-acetylglycine

The compound with the structure proposed for giganticine, 2-[4'-(ethylcarbamoyl)phenyl]-N-acetylglycine (1), was successfully synthesized through two independent methods. nih.govuni-freiburg.de These synthetic efforts were crucial for comparing the properties of the synthetic compound with those of natural giganticine to confirm the proposed structure. nih.govuni-freiburg.de

Stereoselective Synthesis Considerations (e.g., L-enantiomer of phenylglycine as starting material)

Although the stereochemistry of natural giganticine had not been established at the time of the synthesis, the L-enantiomer of phenylglycine was arbitrarily chosen as a suitable starting material for one of the synthetic routes to the proposed structure. nih.govuni-freiburg.de This choice allowed for the synthesis of the L-enantiomer of the proposed structure, L-2-[4'-(ethylcarbamoyl)phenyl]-N-acetylglycine (L-1). nih.govuni-freiburg.de The synthesis of the racemic mixture (DL-1) was also carried out through a separate route starting from methyl hydroxyimino-4-nitrophenylacetate. nih.govuni-freiburg.de The ability to synthesize both the enantiomerically enriched and racemic forms is valuable for comparative studies, even though the synthetic compound ultimately proved to be different from natural giganticine. nih.govuni-freiburg.de Stereoselective synthesis is a critical aspect in the synthesis of chiral compounds like amino acids and their derivatives, with various methodologies explored in organic chemistry to control the absolute or relative stereochemistry of the products.

Synthesis of Related Nonprotein Amino Acid Analogues for Comparative Research

Beyond the synthesis of the compound proposed as giganticine, there was an interest in synthesizing this simple amino acid and its derivatives. nih.govuni-freiburg.de This was aimed at validating the proposed structure and also to facilitate studies on structure-antifeedant activity relationships. nih.govuni-freiburg.de The synthesis of related nonprotein amino acid analogues is a common practice in chemical biology and medicinal chemistry to explore how modifications to a core structure impact biological activity. While specific details on the synthesis of other giganticine analogues are not extensively provided in the immediate context of the synthesis paper, the stated interest indicates that the synthetic methodology developed could potentially be adapted or extended to prepare a library of related compounds for comparative research.

Investigation of Biological Activities and Molecular Mechanisms Preclinical Focus

Antifeedant Activity against Insect Pests

Giganticine has demonstrated significant antifeedant activity, particularly against insect pests. acs.orgnih.gov This effect was notably observed in studies involving the desert locust, Schistocerca gregaria. acs.orgnih.gov

Bioassay Methodologies and Experimental Models (e.g., Schistocerca gregaria)

The antifeedant activity of giganticine has been evaluated using bioassay methodologies. A significant study utilized a methanol (B129727) extract of the root bark of Calotropis gigantea, from which giganticine was isolated, to test its effect on nymphs of the desert locust, Schistocerca gregaria. acs.orgnih.gov The results indicated a significant antifeedant effect against these insects. acs.orgnih.gov

Another study evaluating the antifeedant activity of different parts of Calotropis gigantea against Helicoverpa armigera also referenced the reported antifeedant activity of giganticine against Schistocerca gregaria using a petroleum ether extract of the root bark and a leaf disc bioassay method. phytojournal.com This method involves dipping leaf discs in extracts of varying concentrations and observing the feeding behavior of the insects. phytojournal.com Higher concentrations of the plant extracts generally resulted in greater antifeedant activity. phytojournal.com

Postulated Molecular and Cellular Mechanisms of Antifeedant Action

While the precise molecular and cellular mechanisms underlying giganticine's antifeedant action are not extensively detailed in the provided search results, the observed effect suggests interference with the insect's feeding drive or sensory perception. Antifeedants can exert their effects through various mechanisms, including making the food unpalatable, disrupting digestive processes, or affecting the insect's nervous system. The nonprotein amino acid structure of giganticine might interact with specific receptors or metabolic pathways in the insect, leading to feeding deterrence. Further research is needed to elucidate the specific molecular targets and cellular events involved in giganticine's antifeedant activity.

Exploration of Other Reported Biological Effects Attributed to Giganticine-Containing Extracts or Co-isolated Compounds

Giganticine is isolated from Calotropis gigantea, an important medicinal plant known for a variety of biological activities. hilarispublisher.compharmacognosyjournal.comresearchgate.net While some activities are directly attributed to giganticine, others have been observed in crude extracts containing giganticine and other compounds. hilarispublisher.compharmacognosyjournal.comresearchgate.net

Antimicrobial Effects (e.g., anti-candidal activity in Calotropis gigantea extracts)

Extracts of Calotropis gigantea have demonstrated antimicrobial effects, including activity against Candida species. pharmacognosyjournal.comeijppr.commaplespub.co.inrjppd.orgnih.govglobalresearchonline.net Studies have reported the anti-candidal activity of aqueous, methanol, and petroleum ether extracts of Calotropis gigantea leaves against clinical isolates of Candida albicans, Candida tropicalis, Candida krusei, and Candida parapsilosis. pharmacognosyjournal.comrjppd.orgglobalresearchonline.net The aqueous extract showed high inhibitory activity. globalresearchonline.net

Additionally, methanol extracts of C. gigantea flowers have shown antibacterial activity against Staphylococcus aureus and Escherichia coli. scitepress.org The antimicrobial potential against a wide range of microorganisms, including Bacillus subtilis, Pseudomonas aeruginosa, and the fungi Candida albicans and Tinea capitis, has also been noted for Calotropis gigantea extracts. eijppr.com

While these studies highlight the antimicrobial potential of Calotropis gigantea extracts, the specific contribution of giganticine to these effects, compared to other co-isolated compounds like cardiac glycosides, tannins, saponins, and terpenes, requires further investigation. pharmacognosyjournal.comeijppr.com

Antioxidant Properties and Cellular Redox Modulation Pathways

Calotropis gigantea has been reported to possess antioxidant activity. hilarispublisher.comresearchgate.netmaplespub.co.insilae.it This activity can be determined using methods such as the DPPH assay. hilarispublisher.com The presence of phytochemicals like saponins, phenolic compounds, and flavonoids in Calotropis gigantea extracts is believed to contribute to their antioxidant potential. hilarispublisher.com

Antioxidants play a crucial role in maintaining cellular redox homeostasis by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). frontiersin.orgresearchgate.net They can act as redox buffers and influence cellular signaling pathways. frontiersin.orgresearchgate.netresearchgate.net While the extracts containing giganticine exhibit antioxidant properties, the direct role and specific mechanisms of giganticine itself in cellular redox modulation require dedicated study. Phytochemicals can influence redox homeostasis by scavenging ROS, reducing macromolecular damage, and affecting the activity of antioxidant enzymes. encyclopedia.pub

Preclinical Anticancer Studies: Mechanistic Investigations (e.g., Hypoxia-Inducible Factor-1 (HIF-1) inhibition, Na+/K+-ATPase modulation)

Preclinical studies on Calotropis gigantea extracts have indicated potential anticancer activities. pharmacognosyjournal.comresearchgate.netmaplespub.co.inphytopharmajournal.com These studies have explored various mechanisms, including cytotoxicity against cancer cell lines. pharmacognosyjournal.comphytopharmajournal.comresearchgate.net

Some research has investigated the effect of compounds from Calotropis gigantea on targets relevant to cancer, such as Hypoxia-Inducible Factor-1 (HIF-1) and Na+/K+-ATPase. HIF-1 is a transcription factor that plays a critical role in cellular adaptation to hypoxia and is often overexpressed in cancers, promoting processes like angiogenesis, metabolism, and cell survival. nih.govsemanticscholar.orgmdpi.comresearchgate.net Inhibition of HIF-1 is considered a potential strategy for cancer therapy. semanticscholar.orgresearchgate.net Cardiac glycosides, which are also found in Calotropis gigantea, have been shown to inhibit Na+/K+-ATPase and can affect HIF-1α protein synthesis. researchgate.netsemanticscholar.org The Na+/K+-ATPase is an enzyme crucial for maintaining ion gradients across cell membranes, and its modulation can impact cancer cell viability and signaling. vt.edu

While Calotropis gigantea contains compounds that influence HIF-1 and Na+/K+-ATPase, the direct involvement of giganticine in modulating these specific pathways in the context of cancer has not been explicitly detailed in the provided search results. Studies on Calotropis gigantea extracts have shown cytotoxicity against various cancer cell lines, including non-small cell lung carcinoma, colon carcinoma, and hepatocellular carcinoma. researchgate.net However, these effects may be attributed to the collective action of various bioactive compounds present in the extracts, including cardenolides and sterols, which have shown potent cytotoxicity. researchgate.net

Further targeted research is necessary to determine if giganticine directly inhibits HIF-1 or modulates Na+/K+-ATPase activity and to elucidate its specific contributions to the observed anticancer effects of Calotropis gigantea extracts.

Broader Insecticidal and Repellent Properties

Giganticine has demonstrated significant antifeedant activity against nymphs of the desert locust, Schistocerca gregaria. acs.orgasianjpr.comphytojournal.com This suggests that the compound can deter feeding in certain insect species. Calotropis gigantea extracts, which contain giganticine among other compounds, have been evaluated for their insecticidal and repellent effects against a broader range of insects. These include the cotton bollworm (Helicoverpa armigera), rice leaffolder (Cnaphalocrocis medinalis), pulse beetle (Callosobruchus maculatus), red flour beetle (Tribolium castaneum), diamondback moth (Plutella xylostella), fall armyworm (Spodoptera frugiperda), and cowpea aphid (Aphis craccivora) researchgate.netphytojournal.comresearchgate.netphytojournal.comresearchgate.netresearchgate.netresearchgate.net.

Studies on C. gigantea extracts have shown varying degrees of insecticidal activity, including mortality and reduced fecundity researchgate.netresearchgate.net. For instance, ethyl acetate (B1210297) fractions of C. gigantea leaves exhibited notable insecticidal activity against Tribolium castaneum, with an 80% mortality rate at a concentration of 50 mg/ml within 48 hours phytojournal.com. Different parts of the C. gigantea plant, including leaves, flowers, stem, and root, have shown repellent effects against storage pests like Callosobruchus maculatus, Sitophilus oryzae, and Tribolium castaneum, with whole plant extract often exhibiting maximum repellent effect researchgate.netresearchgate.net.

The insecticidal effects of plant extracts containing compounds like giganticine may involve various mechanisms, including antifeedant action, disruption of growth and development, and direct toxicity phytojournal.comgrowertalks.comawri.com.au. While giganticine itself has been specifically highlighted for its antifeedant activity against the desert locust, the broader insecticidal and repellent properties observed in C. gigantea extracts are likely due to the combined effects of multiple phytochemicals present, including giganticine researchgate.netrjppd.orgphytojournal.com.

Cellular and Subcellular Targets Involved in Giganticine-Mediated Bioactivities

Understanding the cellular and subcellular targets of giganticine is crucial for elucidating its mechanisms of action. Research in this area is ongoing and involves identifying specific proteins or enzymes that giganticine interacts with, as well as its effects on intracellular processes.

Identification of Protein Targets and Ligand-Binding Domains

Identifying the specific protein targets that giganticine binds to is a key step in understanding its biological effects. While direct experimental evidence detailing giganticine's binding to specific insect proteins is limited in the provided search results, in silico studies offer some potential insights.

An in silico evaluation of phytochemicals from Calotropis gigantea for multi-target inhibition of cobra venom proteins explored the binding capabilities of various compounds, including giganticine, against a panel of venom proteins such as phospholipase A2 (PLA2), acetylcholinesterase, and cobrotoxin (B81227) researchgate.netijpsdronline.com. In this study, giganticine showed varying binding energies with different target proteins. researchgate.netijpsdronline.com Compounds with binding energies ≤ -6 kcal/mol were considered as hits based on their multi-target activity. ijpsdronline.com Giganticine exhibited binding energies below this threshold for several of the tested proteins, including Phospholipase A2 (-6.6 kcal/mol) and some long neurotoxins (-6.6 kcal/mol). researchgate.netijpsdronline.com

Ligand-binding domains are specific regions within proteins that accommodate the binding of small molecules like giganticine timothyspringer.orgtaylorandfrancis.comnih.govgoogle.comresearchgate.net. The in silico docking analysis suggests that giganticine can interact with the binding pockets of certain proteins, although the precise nature of these interactions and their biological relevance require further experimental validation researchgate.netijpsdronline.com.

Below is a table summarizing the in silico binding energies of Giganticine with selected cobra venom proteins:

| Target Protein | Binding Energy (kcal/mol) |

| Phospholipase A2 (PLA2) | -6.6 |

| Cobrotoxin | -4.8 |

| L-amino acid oxidase | -5.8 |

| Acetylcholinesterase | -4.1 |

| Serine protease | -3.9 |

| Proteolase | -3.9 |

| Cytotoxin 3 | -4.8 |

| Long neurotoxin 1 | -6.6 |

| Long neurotoxin 2 | -6.6 |

| Long neurotoxin 3 | -2.3 |

| Long neurotoxin 4 | -3.7 |

| Long neurotoxin 5 | -2.4 |

Data derived from in silico evaluation researchgate.netijpsdronline.com. These results are predictive and require experimental confirmation.

Modulation of Intracellular Signaling Pathways

Intracellular signaling pathways are complex networks of molecular interactions that regulate various cellular processes, including growth, development, and responses to external stimuli omicsonline.orgncsu.edu. Modulation of these pathways by a compound can lead to significant biological effects omicsonline.orgncsu.edu.

While direct evidence linking giganticine to the modulation of specific insect intracellular signaling pathways is not explicitly detailed in the provided search results, the observed antifeedant and insecticidal effects suggest potential interference with pathways crucial for insect survival and behavior acs.orgresearchgate.netphytojournal.comresearchgate.netphytojournal.comresearchgate.netresearchgate.netresearchgate.net. For example, compounds affecting insect feeding behavior might interact with signaling pathways involved in chemoreception or gut function. Similarly, effects on growth and development could indicate interference with hormonal signaling pathways, such as those regulated by ecdysone (B1671078) or juvenile hormone growertalks.com.

Research on the effects of C. gigantea extracts on cellular processes provides some indirect context. For instance, silver nanoparticles mediated by C. gigantea leaf extract were reported to target the Ras-mediated signal transduction pathways in Candida albicans, affecting genes related to morphogenesis mdpi.com. This highlights the potential for components within C. gigantea to influence intracellular signaling, although the specific role of giganticine in this context and its effects on insect signaling pathways remain to be fully elucidated.

Investigating the impact of giganticine on key insect signaling pathways, such as those involving kinases, phosphatases, or second messengers, would provide a deeper understanding of its molecular mechanisms of action omicsonline.orgncsu.edunih.gov. Techniques such as Western blotting, reporter assays, and phosphoproteomics could be employed to identify affected pathways and downstream targets.

Structure Activity Relationship Sar Studies in Giganticine Research

Early SAR Hypotheses Based on the Proposed (and Later Disproven) Structure of Giganticine

Early research into Giganticine involved the proposal of a specific chemical structure. One such proposed structure was identified as 2-[4'-(ethylcarbamoyl)phenyl]-N-acetylglycine. nih.gov This proposed structure shares the molecular formula C13H16N2O5 with Giganticine. nih.govmetaboage.info Based on this early structural assignment, initial hypotheses regarding the relationship between the compound's structure and its biological activity would have been formulated. These early SAR hypotheses would have focused on the functional groups and spatial arrangement of atoms within this proposed molecule, attempting to correlate them with observed biological effects. However, as the correct structure of Giganticine was later established to be different, these initial SAR hypotheses based on the disproven structure would have been rendered invalid or required significant revision. The process highlights the critical dependence of accurate SAR studies on correct structural elucidation.

Methodologies for SAR Determination

Determining the SAR of a compound involves a combination of synthetic chemistry, biological evaluation, and increasingly, computational analysis. The core principle is to systematically alter the chemical structure of a lead compound and assess the impact of these changes on its biological activity. This iterative process allows researchers to identify key structural features responsible for activity.

In Vitro Bioassay Systems for SAR Elucidation

In vitro bioassay systems are essential tools for evaluating the biological activity of the synthesized analogues and elucidating SAR. These systems allow for the measurement of a compound's effect on a specific biological target (e.g., an enzyme, receptor, or cell pathway) or a cellular process under controlled laboratory conditions. Common in vitro assay formats include enzyme inhibition assays, receptor binding assays, cell-based assays measuring cellular responses (e.g., proliferation, signaling pathway activation, or cytotoxicity), andreporter gene assays. By testing a series of analogues in the same bioassay, researchers can quantitatively compare their potencies and determine how structural changes affect activity at the molecular or cellular level. The choice of bioassay depends on the presumed mechanism of action of Giganticine and the biological context being investigated.

Computational Approaches in SAR Analysis

Computational methods play an increasingly vital role in modern SAR studies, complementing experimental approaches by providing insights into molecular interactions and predicting activity. These methods can help prioritize compounds for synthesis and testing, analyze large datasets, and provide mechanistic understanding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate a compound's structural and physicochemical properties (descriptors) with its biological activity. By analyzing a dataset of compounds with known structures and activities, QSAR models can identify which molecular descriptors are statistically significant predictors of activity. These descriptors can represent various aspects of a molecule, such as its size, shape, electronic properties, lipophilicity, and hydrogen bonding capacity. Once a robust QSAR model is developed, it can be used to predict the activity of new, untested compounds, guiding the design and selection of promising analogues for synthesis. QSAR can provide a quantitative understanding of how gradual changes in structure influence potency.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to study the interactions between a small molecule (ligand), such as Giganticine or its analogues, and its biological target (e.g., a protein). Molecular docking predicts the preferred binding orientation (pose) of a ligand within the binding site of a target protein and estimates the binding affinity. This provides structural insights into how the ligand interacts with key amino acid residues in the binding site, highlighting potential interaction points crucial for activity. Molecular dynamics simulations extend docking by simulating the time-dependent behavior of the ligand-target complex, accounting for the flexibility of both molecules and the surrounding environment (e.g., water). These simulations can provide a more realistic picture of the binding process, assess the stability of the complex, and reveal conformational changes that may be important for activity.

In the context of Giganticine, molecular docking has been applied in studies investigating its potential interactions with various biological targets. For instance, Giganticine was included in an in silico evaluation of phytochemicals from Calotropis gigantea for multi-target inhibition of cobra venom proteins. Molecular docking using AutoDock Vina and PyRx 8.0 was used to assess the binding capability of phytochemicals, including Giganticine, against a panel of cobra venom proteins. Compounds with binding energies ≤ -6 kcal/mol were selected as hits based on their multi-target activity. The docking results for Giganticine against several cobra venom proteins were reported as binding energies (kcal/mol):

| Target Protein | Binding Energy (kcal/mol) |

| Phospholipase A2 | -5.8 |

| Cobrotoxin (B81227) | -4.1 |

| L-amino acid oxidase | -3.0 |

| Acetylcholinesterase | -2.4 |

| Cobramin A | -3.7 |

| Cobramin B | 1.3 |

| Cytotoxin 3 | -2.3 |

| Long neurotoxin 1 | -3.9 |

| Long neurotoxin 2 | -3.9 |

| Long neurotoxin 3 | -4.8 |

| Long neurotoxin 4 | -6.6 |

| Long neurotoxin 5 | -6.6 |

| Serine protease | -3.8 |

| Proteolase | -4.8 |

| Decane (for comparison) | -3.8, -4.8, 6.8, -3.2, -2.5, -2.5, -2.6, -2.3, -1.6 |

This data provides a specific example of how computational docking can be used to explore the potential interactions of Giganticine with biological targets, contributing to the understanding of its potential biological activities and guiding future SAR investigations.

Advanced Analytical and Characterization Methodologies for Natural Giganticine

High-Resolution Spectroscopic Techniques for Definitive Structural Confirmation

Spectroscopic methods are fundamental in determining the precise structure of a natural product. For giganticine, techniques providing high-resolution data are essential for unambiguous structural assignment.

Advanced NMR Techniques (e.g., 2D NMR, NOESY, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the connectivity and spatial arrangement of atoms. Advanced NMR techniques, including two-dimensional (2D) NMR experiments, are particularly valuable for complex structures like natural products.

Techniques such as Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are typically employed. COSY reveals proton-proton couplings, indicating adjacent protons. NOESY provides information about spatial proximity between protons, which is crucial for determining relative stereochemistry. HSQC correlates proton and carbon signals connected by a single bond, while HMBC reveals correlations between protons and carbons separated by two or three bonds, helping to establish the carbon skeleton and the position of substituents. The structure of giganticine has been established by spectroscopic methods, which would include such advanced NMR techniques.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact molecular weight and elemental composition of a compound. This technique provides a highly accurate mass-to-charge ratio (m/z) for the molecular ion, which can be used to calculate the precise molecular formula. HRMS data is critical for confirming the proposed structure derived from NMR and other spectroscopic methods.

For natural products, HRMS can also provide information about fragmentation patterns, which can offer additional clues about the compound's substructures. The structure of giganticine was established by spectroscopic methods, which would include mass spectrometry. HRMS has been used in the characterization of other compounds isolated from Calotropis gigantea, providing accurate mass measurements for structural confirmation.

Chromatographic Purity Assessment and Quantification

Chromatographic techniques are essential for separating a target compound from a complex mixture and for assessing its purity. They can also be used for quantification.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. For natural products like giganticine, HPLC is crucial for isolating the compound from crude extracts and for assessing its purity. By using different stationary phases and mobile phases, researchers can optimize the separation of giganticine from other co-extracted compounds.

HPLC analysis provides a chromatogram showing peaks corresponding to different components in the sample. The purity of giganticine can be determined by calculating the ratio of the peak area of giganticine to the total area of all peaks in the chromatogram. HPLC can also be used for quantitative analysis by comparing the peak area of giganticine to a calibration curve generated using known concentrations of a standard. HPLC methods have been developed and validated for the estimation of compounds in Calotropis gigantea extracts, demonstrating linearity, precision, and reliability.

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Volatile Compounds (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. GC-MS is typically used for the analysis of volatile and semi-volatile compounds. While giganticine itself is a nonprotein amino acid and may not be sufficiently volatile for direct GC analysis without derivatization, GC-MS can be valuable for analyzing other, potentially more volatile, compounds present in the same plant extract from which giganticine is isolated.

Analysis of the volatile profile of Calotropis gigantea extracts by GC-MS has identified various compounds. While these may not be giganticine, their identification can provide a more complete picture of the chemical composition of the source material and help in understanding the context of giganticine isolation. GC-MS has been used to identify numerous compounds in Calotropis gigantea extracts.

Biosynthetic Pathway Research of Giganticine

Identification of Putative Biosynthetic Precursors in Calotropis gigantea

Calotropis gigantea is a rich source of diverse phytochemicals, including cardiac glycosides, triterpenoids, flavonoids, and non-protein amino acids like giganticine mdpi.comresearchgate.netijrpb.comrjppd.orgniscpr.res.in. The isolation of giganticine from the root bark of Calotropis gigantea established its presence in the plant nih.govacs.org. However, specific studies definitively identifying the immediate biosynthetic precursors solely for giganticine within Calotropis gigantea are not prominently detailed in the available research.

In contrast, the biosynthesis of cardiac glycosides in Calotropis gigantea is understood to involve steroidal precursors. Research indicates that pathways for cardiac glycoside synthesis in this plant may originate from precursors such as cholesterol or pregnenolone (B344588) nju.edu.cn. While giganticine is present in the same plant, its chemical structure as a non-protein amino acid suggests a potentially different biosynthetic origin compared to the steroidal backbone of cardiac glycosides. One study attempted the synthesis of a proposed structure for giganticine, but the synthesized compound differed from the natural product, highlighting challenges in structural confirmation which can impact biosynthetic investigations researchgate.net.

Investigation of Enzymatic Transformations in the Biosynthetic Cascade

Research into the enzymatic transformations within Calotropis gigantea's secondary metabolism has primarily focused on the biosynthesis of cardiac glycosides. Enzymes such as cytochrome P450 monooxygenases (P450s) have been implicated in catalyzing specific steps, such as hydroxylation, in the formation of cardiac steroids nju.edu.cn. Studies have identified putative unigenes representing various gene families involved in cardenolide pathways, suggesting the enzymatic machinery for the synthesis of these compounds is present researchgate.net.

Regarding giganticine, specific enzymatic activities directly responsible for its formation have not been clearly elucidated in the provided literature. The biosynthesis of non-protein amino acids often involves unique enzymatic steps, potentially utilizing enzymes from primary metabolic pathways (like amino acid synthesis) that have evolved altered specificities or entirely novel enzymes. The lack of a confirmed biosynthetic pathway for giganticine means the specific enzymatic cascade remains an area requiring further investigation.

Gene Expression Analysis of Biosynthesis-Related Enzymes

Transcriptomic studies in Calotropis gigantea have been conducted to understand the genetic basis of secondary metabolite production, particularly cardiac glycosides. Analysis of gene expression in different tissues and under various conditions, such as treatment with methyl jasmonate, has revealed the upregulation of transcripts involved in steroid and cardenolide biosynthetic pathways researchgate.netnih.gov. For instance, studies have identified putative unigenes related to cardenolide biosynthesis and analyzed their expression patterns, correlating them with the accumulation of targeted metabolites researchgate.netresearchgate.net.

In Vitro Biosynthesis Studies and Metabolic Engineering Prospects

In vitro culture of Calotropis gigantea, such as callus culture, has been explored as a method for the biosynthesis and production of cardiac glycosides researchgate.net. These studies demonstrate the potential for in vitro systems to produce secondary metabolites found in the parent plant. Elicitation with compounds like methyl jasmonate in in vitro cultures has been shown to enhance the accumulation of certain cardiac glycosides researchgate.net.

The prospect of applying metabolic engineering to enhance the production of valuable compounds from plants like Calotropis gigantea is an active area of research, particularly for compounds with pharmaceutical potential nih.govsciepublish.comejbiotechnology.infonih.govrsc.orgyoutube.com. While significant efforts have been directed towards understanding and potentially engineering the pathways for cardiac glycosides, similar metabolic engineering approaches for giganticine would be contingent upon a more complete understanding of its biosynthetic pathway, including the identification of key enzymes and genes. Should the pathway be fully elucidated, techniques such as overexpression of pathway genes, blocking competing pathways, or introducing the pathway into a heterologous host could theoretically be applied to improve giganticine production.

Future Research Directions and Unresolved Questions

Definitive Structural Elucidation and Stereochemical Assignment of Natural Giganticine

While a structure was initially proposed for giganticine, subsequent synthesis of this proposed structure revealed it to be different from the natural compound, indicating that the proposed structure was incorrect. researchgate.net This highlights a critical unresolved question regarding the definitive structural elucidation of natural giganticine. Future research must focus on employing advanced spectroscopic techniques, such as high-resolution NMR spectroscopy (including 2D techniques) and potentially X-ray crystallography (if suitable crystals can be obtained), to unambiguously determine the planar structure of giganticine. Furthermore, the stereochemical assignment (absolute and relative configuration) remains an open challenge. Techniques like vibrational circular dichroism (VCD) or chiral synthesis and comparison with the natural product will be essential to establish the complete stereochemistry of giganticine.

Comprehensive Profiling of Specific Biological Targets and Underlying Signaling Pathways

Initial studies suggested giganticine possesses antifeedant activity against certain insects. acs.org However, a comprehensive profiling of its specific biological targets in various organisms, including potential therapeutic targets, is lacking. Future research should utilize modern chemical biology approaches, such as activity-based protein profiling (ABPP), pull-down assays coupled with mass spectrometry, and thermal proteome profiling (TPP), to identify the proteins or enzymes that giganticine interacts with. nih.gov Elucidating the downstream signaling pathways modulated by these interactions is also crucial. This could involve transcriptomic, proteomic, and phosphoproteomic studies in cells or organisms treated with giganticine. Understanding the molecular mechanisms of action is fundamental for assessing its therapeutic potential and identifying any off-target effects. nih.govnih.gov Target identification and validation are challenging but critical steps in drug discovery. nih.govlifebit.aiwjbphs.com

Development of Novel and Efficient Synthetic Strategies for Authentic Giganticine

Given that the initially proposed structure for giganticine was found to be incorrect upon synthesis researchgate.net, the development of novel and efficient synthetic strategies for the authentic natural product is a significant future research direction. Once the correct structure and stereochemistry are definitively established (as discussed in Section 9.1), synthetic chemists can embark on developing total synthesis routes. This will likely involve overcoming challenges related to the complexity of the molecule, potentially including the formation of specific stereocenters and the coupling of different molecular fragments. Efficient synthesis is crucial for providing sufficient quantities of pure giganticine for comprehensive biological evaluation and further research.

Exploration of Chemodiversity and Synergistic Effects in Calotropis gigantea Extracts Beyond Giganticine

Calotropis gigantea, the source of giganticine, is known to contain a variety of other secondary metabolites, including cardenolides and flavonoids. iijsr.comopenchemistryjournal.comoaji.net While giganticine has been identified as a compound of interest, the full chemodiversity of Calotropis gigantea extracts and the potential synergistic effects between giganticine and other co-occurring compounds remain largely unexplored. cabidigitallibrary.org Future research should involve comprehensive phytochemical profiling of different parts of the plant (e.g., leaves, roots, flowers, latex) using advanced analytical techniques like LC-MS/MS and GC-MS to identify and quantify a wider range of compounds. cabidigitallibrary.org Investigating the biological activities of combinations of isolated compounds, including giganticine, could reveal synergistic effects that contribute to the traditional medicinal uses of Calotropis gigantea extracts. iijsr.com

Advanced Computational Chemistry Applications for Mechanistic Insights and Drug Discovery

Computational chemistry can play a vital role in understanding the properties and potential of giganticine. tcgcrest.orgschrodinger.commdpi.com Future research should leverage advanced computational techniques, such as molecular docking and dynamics simulations, to predict the binding modes and affinities of giganticine with identified or putative biological targets. schrodinger.comroutledge.com Quantum chemical calculations can provide insights into the electronic structure and reactivity of giganticine, aiding in the understanding of its biological activity and potential degradation pathways. routledge.comresearchgate.net Furthermore, in silico screening of compound libraries based on the structure of giganticine (once definitively determined) or its pharmacophore could lead to the identification of novel compounds with similar or improved biological activities. schrodinger.comnih.gov Computational studies can also assist in predicting ADME (absorption, distribution, metabolism, and excretion) properties, guiding lead optimization efforts.

Methodological Advancements for Isolation and Characterization of Challenging Natural Products

The isolation and characterization of natural products, especially those present in complex mixtures or in low concentrations, can be challenging. rroij.comlupinepublishers.comresearchgate.net Giganticine, as a compound from a plant extract, falls into this category. Future research should focus on developing improved and more efficient isolation techniques for giganticine from Calotropis gigantea. This could involve exploring advanced chromatographic methods, such as countercurrent chromatography or supercritical fluid chromatography, to enhance purity and yield. rroij.com Furthermore, the characterization of challenging natural products like giganticine necessitates advancements in analytical techniques, particularly for structure elucidation with limited sample amounts or for complex mixtures. rroij.commdpi.com Development of hyphenated techniques and improved data analysis strategies will be crucial.

Q & A

Q. How to visually present conflicting thermodynamic data on Giganticine’s protein binding?

- Recommended Figures :

- Figure 1 : Overlay ITC (isothermal titration calorimetry) thermograms from three labs.

- Figure 2 : Forest plot comparing ΔG values ± SEM across studies.

- Ethics : Cite original datasets and avoid cropping gel images .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.